molecular formula C21H19FN2O2S B2925643 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108860-83-7

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2925643
CAS No.: 2108860-83-7
M. Wt: 382.45
InChI Key: FDEQZOVTXBHKNV-UHFFFAOYSA-N
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Description

“8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane” is a complex organic compound that features a unique combination of fluorinated benzothiophene, pyridinyl ether, and azabicyclo octane structures. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane” typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiophene core, followed by the introduction of the fluorine atom, and subsequent coupling with the pyridinyl ether and azabicyclo octane moieties. Common reagents and conditions might include:

    Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Cyclization: Formation of the azabicyclo octane structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the fluorinated benzothiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for “8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 8-(5-chloro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
  • 8-(5-methyl-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Uniqueness

The presence of the fluorine atom in “8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane” may confer unique properties such as increased metabolic stability, altered electronic characteristics, and enhanced binding affinity to biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2S/c22-14-3-6-19-13(8-14)9-20(27-19)21(25)24-15-4-5-16(24)11-18(10-15)26-17-2-1-7-23-12-17/h1-3,6-9,12,15-16,18H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEQZOVTXBHKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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